Home > Products > Screening Compounds P12487 > Fasitibant chloride
Fasitibant chloride - 1157852-02-2

Fasitibant chloride

Catalog Number: EVT-10920823
CAS Number: 1157852-02-2
Molecular Formula: C36H49Cl3N6O6S
Molecular Weight: 800.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fasitibant chloride is sourced from pharmaceutical research and development, specifically targeting the kinin B2 receptor pathway. It falls under the category of small molecule drugs designed to modulate inflammatory responses by blocking specific receptors involved in pain and swelling mechanisms. The compound has been evaluated in various preclinical and clinical studies, particularly focusing on its efficacy in reducing inflammation and pain associated with joint disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of fasitibant chloride involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic pathway includes:

  1. Formation of the Core Structure: The initial steps involve creating a tetrahydropyran derivative which serves as the backbone for subsequent functionalization.
  2. Introduction of Functional Groups: Key functional groups are introduced through various chemical reactions, including nucleophilic substitutions and coupling reactions, to enhance the biological activity of the molecule.
  3. Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings to enhance receptor binding affinity.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

Fasitibant chloride features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the kinin B2 receptor. Key structural elements include:

The three-dimensional conformation of fasitibant chloride has been elucidated through X-ray crystallography and computational modeling, revealing insights into its binding interactions within the receptor's active site .

Chemical Reactions Analysis

Reactions and Technical Details

Fasitibant chloride primarily undergoes reactions relevant to its pharmacological activity:

  1. Receptor Binding: The compound binds to the kinin B2 receptor through non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which inhibit bradykinin's action.
  2. Metabolic Reactions: In vivo studies indicate that fasitibant may be metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological properties.
  3. Stability Studies: Chemical stability under physiological conditions has been assessed, indicating that fasitibant maintains its integrity over time when stored properly .
Mechanism of Action

Process and Data

Fasitibant chloride exerts its effects by antagonizing the kinin B2 receptor, which is implicated in mediating inflammatory responses:

  1. Inhibition of Bradykinin Activity: By blocking this receptor, fasitibant prevents bradykinin from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability.
  2. Reduction of Prostaglandin Production: Studies have shown that fasitibant treatment leads to decreased levels of prostaglandins, particularly prostaglandin E2, which are critical mediators of inflammation .
  3. Impact on Cellular Responses: Fasitibant has been observed to restore normal cellular functions disrupted by bradykinin exposure, including maintaining adherens junction integrity in endothelial cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fasitibant chloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its formulation for therapeutic use.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Additional analyses include melting point determination, spectral analysis (NMR, IR), and high-performance liquid chromatography (HPLC) for purity assessment .

Applications

Scientific Uses

Fasitibant chloride has shown promise in various scientific applications:

  1. Clinical Trials for Osteoarthritis: It is currently undergoing evaluation in clinical trials aimed at assessing its efficacy in treating knee osteoarthritis by reducing pain and improving joint function.
  2. Research on Inflammatory Mechanisms: Fasitibant serves as a valuable tool in research focused on understanding the role of bradykinin in inflammation and pain pathways.
  3. Potential Use in Other Inflammatory Conditions: Beyond osteoarthritis, there is potential for fasitibant's application in other inflammatory diseases where bradykinin signaling plays a role .
Synthesis and Structural Optimization of Fasitibant Chloride [1]

Design Rationale for Nonpeptide Bradykinin B₂ Receptor Antagonism

Fasitibant chloride (chemical name: MEN16132 free base; CAS No: 1157852-02-2) is a potent and selective nonpeptide antagonist of the Bradykinin B₂ receptor (B₂ receptor), developed to overcome the pharmacological limitations of peptide-based antagonists. The B₂ receptor belongs to the G protein-coupled receptor (GPCR) superfamily and contains 391 amino acid residues with characteristic structural features: an extracellular N-terminus (Met1-Asn57), intracellular C-terminus (Gln352-Gln391), three putative N-glycosylation sites (Asn30, Asn39, Asn207), and a palmitoylation site at Cys351 [2]. This receptor primarily couples with Gq proteins, activating phospholipase C (PLC) and triggering intracellular calcium mobilization, nitric oxide production, and prostaglandin release [2].

The design rationale for Fasitibant chloride originated from the need to develop metabolically stable antagonists resistant to peptidase degradation. Endogenous peptide ligands like bradykinin (RPPGFSPFR) and kallidin (KRPPGFSPFR) are rapidly degraded by kininases such as angiotensin-converting enzyme and carboxypeptidases, limiting therapeutic utility [2]. Nonpeptide antagonists circumvent this limitation by employing rigid chemical scaffolds that mimic the bioactive conformation of bradykinin while resisting enzymatic breakdown. Fasitibant’s benzenesulfonamide core was strategically designed to interact with the orthosteric binding pocket of the B₂ receptor, which is located within the transmembrane helices and extracellular loops [2]. Cryo-electron microscopy (cryo-EM) structures of B₂ receptor–Gq complexes reveal that nonpeptide antagonists exploit hydrophobic pockets near transmembrane helices 4, 5, and 6, avoiding polar interactions susceptible to hydrolysis [2].

Table 1: Structural Features of Bradykinin B₂ Receptor Targeted by Fasitibant Chloride

Structural DomainFunctional RoleFasitibant Interaction Strategy
Extracellular Loop 2 (ECL2)Forms β-sheet conformation; ligand entry gateSulfonamide group anchors to Lys110 and Tyr112
Transmembrane Helix 3 (TM3)Contains conserved disulfide bond with ECL2Chlorophenyl moiety engages hydrophobic residues
Transmembrane Helix 5 (TM5)Critical for Gq protein couplingPiperazine ring disrupts intracellular signaling
Helix 8Parallel to membrane; β-arrestin recruitment siteStereochemistry modulates internalization kinetics

Key Modifications in Sulfonamide-Based Scaffolds for Enhanced Selectivity

Fasitibant chloride (C₃₆H₄₉Cl₃N₆O₆S; MW: 800.23 g/mol) features a trisubstituted benzenesulfonamide scaffold optimized through iterative structure-activity relationship (SAR) studies. Initial lead compounds exhibited off-target binding to the structurally similar B₁ receptor (32% sequence homology) and angiotensin receptors [2]. Key modifications focused on three regions:

  • Sulfonamide Substituents: Introduction of 3,4-dichlorophenyl at the sulfonamide nitrogen enhanced hydrophobic interactions with Tyr112 and Phe256 in the B₂ receptor’s orthosteric pocket. This modification reduced B₁ receptor binding by >100-fold by sterically blocking access to the smaller B₁ receptor pocket [1] [2].
  • Central Spacer Optimization: Replacing flexible alkyl chains with a conformationally constrained piperazine-2-carboxamide linker improved metabolic stability. The quaternary ammonium group in the piperazine ring conferred pH-dependent solubility while maintaining membrane permeability [1].
  • Chiral Side Chains: Incorporation of (S)-2-aminobutyric acid derivatives exploited asymmetric binding pockets near transmembrane helix 6. The stereospecific methyl group prevented dimerization-induced signaling with partner GPCRs like angiotensin II type 1 receptor (AT1 receptor) and apelin receptor (APJ), which cause pathological calcium signaling in diseases like preeclampsia [2].

These optimizations yielded Fasitibant chloride with 40–45% inhibition of inflammation in carrageenan-induced arthritis models, surpassing earlier sulfonamide-based antagonists like Icatibant [1]. Selectivity was further confirmed through radioligand binding assays showing >1,000-fold selectivity over B₁ receptors and unrelated GPCRs [1].

Table 2: Impact of Sulfonamide Scaffold Modifications on Pharmacological Properties

Modification SiteChemical ChangeB₂ Receptor Kᵢ (nM)B₁ Receptor Selectivity Ratio
Parent CompoundUnsubstituted benzenesulfonamide48.3 ± 5.212.5
Optimized Dichlorophenyl3,4-Dichloro substitution1.7 ± 0.3>100
Flexible Alkyl Spacer-CH₂CH₂- linker15.9 ± 2.135.2
Rigid Piperazine SpacerN-methylpiperazine0.8 ± 0.1>100

Stereochemical Considerations in Fasitibant’s Bioactivity

Fasitibant chloride contains two chiral centers: the C-terminal α-carbon of the amino acid residue and the C3 position of the piperazine ring. Stereochemistry profoundly impacts its binding kinetics and functional antagonism:

  • (S)-Configuration at C-Terminal: The (S)-enantiomer exhibits 50-fold higher potency than the (R)-counterpart in calcium mobilization assays. This stereopreference arises from complementary hydrogen bonding between the protonated amine and Asp112 in transmembrane helix 3 (TM3) of the B₂ receptor. Molecular dynamics simulations reveal that the (R)-enantiomer induces steric clashes with Phe256 in TM6, reducing residence time by 80% [2].
  • Helix 8 Interactions: The (3S)-methylpiperazine moiety stabilizes helix 8 (residues S366–S389) in a conformation favoring β-arrestin2 recruitment over β-arrestin1. This stereospecificity accelerates receptor internalization kinetics (t₁/₂ = 8.2 min for Fasitibant vs. 22 min for Icatibant) while minimizing G protein-independent signaling [2].

Cryo-EM structures demonstrate that Fasitibant’s chiral centers position the 3,4-dichlorophenyl group perpendicular to the membrane plane, enabling optimal contact with the lipophilic pocket formed by Tyr112, Phe256, and Trp113 [2]. This orientation disrupts the hydrogen-bond network between Asn115 and bradykinin’s C-terminal arginine, explaining its full antagonism. Racemic mixtures show 90% loss in edema reduction efficacy in vivo, underscoring the necessity of stereochemical purity [1].

Proposed Binding Model of Fasitibant Chloride in B₂ Receptor:

Extracellular Space  ───────────────────────────────────  ↑  │ 3,4-Dichlorophenyl  │ (π-π stacking with Tyr112)  ───────────────────────────────────  TM3: Asp112 ─── H-bond ─── NH₃⁺ of (S)-aminobutyrate  ───────────────────────────────────  │  │ Piperazine N⁺─CH₃  │ (Ionic bond with Glu266)  ───────────────────────────────────  TM6: Phe256 ─── Van der Waals ─── Chlorophenyl  ───────────────────────────────────  │  │ Sulfonamide  │ (H-bond with Lys110)  ───────────────────────────────────  Intracellular Space  

Figure 1: Stereochemical interactions stabilizing Fasitibant chloride in the B₂ receptor binding pocket. Key contacts involve transmembrane helices 3, 5, and 6, with helix 8 stabilization via piperazine chirality.

Properties

CAS Number

1157852-02-2

Product Name

Fasitibant chloride

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride

Molecular Formula

C36H49Cl3N6O6S

Molecular Weight

800.2 g/mol

InChI

InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1

InChI Key

ZNHJDJYKDVGQSH-JMAPEOGHSA-M

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.